molecular formula C11H12F3N B13290138 N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline

N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline

Cat. No.: B13290138
M. Wt: 215.21 g/mol
InChI Key: SJIZATVZROGYPI-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline is an aromatic amine derivative characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group at the ortho (2-) position and a cyclopropylmethyl group attached to the nitrogen atom. This structural configuration combines the electronic effects of the electron-withdrawing -CF₃ group with the steric and conformational properties of the cyclopropane ring.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-4-10(9)15-7-8-5-6-8/h1-4,8,15H,5-7H2

InChI Key

SJIZATVZROGYPI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline typically involves the reaction of 2-(trifluoromethyl)aniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like hydroxide ions or amines replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Substituted anilines with various nucleophiles.

Scientific Research Applications

N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The cyclopropylmethyl group may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the trifluoromethyl group on the aniline ring critically influences activity. Evidence highlights that 2-(trifluoromethyl)aniline derivatives (ortho-substitution) exhibit higher biological activity and lower cytotoxicity compared to meta- or para-substituted isomers. For example:

  • Derivatives 30a and 31a (2-CF₃-substituted) demonstrated superior activity in microtubule-targeting applications, likely due to optimized steric interactions with tubulin binding sites .
  • In contrast, 3-(trifluoromethyl)aniline derivatives showed reduced activity, underscoring the importance of ortho-substitution .

N-Substituent Modifications

The nitrogen substituent modulates lipophilicity, steric bulk, and pharmacokinetic properties:

Compound Name N-Substituent Key Properties
N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline Cyclopropylmethyl Enhanced lipophilicity and conformational rigidity; may improve blood-brain barrier penetration.
N-Methyl-2-(trifluoromethyl)aniline Methyl Lower steric hindrance; higher metabolic susceptibility due to smaller size .
Trifluralin (Profluralin) Dipropyl + Cyclopropylmethyl Herbicidal activity via tubulin disruption; nitro groups increase reactivity and phytotoxicity .
2-Chloro-N-(1-phenylethyl)-6-CF₃-aniline 1-Phenylethyl Bulky aromatic substituent may limit membrane permeability but enhance target specificity .

Nitro Group vs. Trifluoromethyl Group

Nitro-substituted dinitroanilines (e.g., trifluralin) are widely used as herbicides but exhibit higher cytotoxicity. In contrast, trifluoromethyl-substituted anilines prioritize selectivity and safety:

  • Trifluralin (2,6-dinitro-4-CF₃): High phytotoxicity due to nitro groups enabling redox interactions in plants .
  • This compound : Absence of nitro groups reduces oxidative stress, making it more suitable for pharmaceutical applications .

Antitumor and Antiparasitic Potential

Ortho-CF₃ anilines show promise in targeting tubulin, a critical protein in cell division.

Herbicidal Activity

While lacking nitro groups, the cyclopropylmethyl substituent in This compound may still interact with plant tubulin, albeit with reduced potency compared to dinitroanilines like trifluralin .

Key Research Findings

  • Ortho Effect : Ortho-substituted CF₃ anilines exhibit 10–100x higher activity than para/meta isomers in biological assays .
  • Cytotoxicity : Replacement of nitro groups with CF₃ reduces ROS generation, lowering toxicity profiles .
  • Structural Optimization : Cyclopropylmethyl substituents balance lipophilicity (LogP ~3.5) and steric effects, enhancing drug-like properties .

Biological Activity

N-(Cyclopropylmethyl)-2-(trifluoromethyl)aniline is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

The compound features a trifluoromethyl group that enhances lipophilicity, allowing better penetration through biological membranes. The cyclopropylmethyl moiety contributes steric hindrance, which may influence the compound's binding affinity to various molecular targets, including proteins and enzymes. This dual functionality makes it a promising candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating its potential as an anticancer agent.
  • Modulation of Ion Channels : Similar compounds have demonstrated the ability to modulate ion channels, which may be relevant for neurological applications.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialActive against various bacterial strains
AnticancerInhibits proliferation in specific cancer cell lines
Ion Channel ModulationPotential to modulate K Ca2.2a channels

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity :
    In vitro assays conducted on various cancer cell lines demonstrated that this compound could reduce cell viability significantly. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways.
  • Ion Channel Modulation :
    Research involving electrophysiological models showed that derivatives related to this compound could potentiate K Ca2.2a channels. This modulation is crucial for understanding its therapeutic potential in neurodegenerative diseases.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Variations in substituents have been explored to improve binding affinity and metabolic stability.

Table: Structure-Activity Relationship (SAR)

Compound VariantEC50 (μM)Biological Activity
This compound7.48 ± 1.58Potent modulator of K Ca2.2a channels
N-(Cyclopropylmethyl)-4-(trifluoromethyl)aniline0.64 ± 0.12Enhanced potency compared to parent compound

Q & A

Q. What are the optimal synthetic routes for N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including condensation, alkylation, and halogenation. For example, a bromination step in the final stage can achieve regioselectivity under mild conditions, avoiding cryogenic or high-temperature processes . Industrial-scale synthesis may employ continuous flow methods to enhance efficiency, while laboratory settings often use HPLC for purification to ensure high purity (>95%) . Key factors affecting yield include catalyst selection (e.g., palladium for cross-coupling) and solvent polarity, which influences intermediate stability.

Q. How can advanced chromatographic techniques be employed to purify and characterize this compound?

High-performance liquid chromatography (HPLC) with reverse-phase columns is critical for separating byproducts, particularly regioisomers . Thin-layer chromatography (TLC) monitors reaction progress, while gas chromatography-mass spectrometry (GC-MS) confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural features, such as the cyclopropylmethyl group’s stereochemistry and the trifluoromethyl group’s electronic effects .

Q. What spectroscopic methods are most effective for confirming the compound’s structural integrity?

  • ¹⁹F NMR : Detects trifluoromethyl group symmetry and environmental interactions (e.g., hydrogen bonding) .
  • IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the cyclopropyl ring’s angle strain and its impact on planarity .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence bioactivity compared to other alkyl substitutions?

The cyclopropylmethyl moiety enhances metabolic stability by resisting oxidative degradation in hepatic microsomes. Comparative studies with ethyl or methyl analogs show 2–3× higher half-lives in pharmacokinetic assays . Additionally, the steric bulk of the cyclopropyl group improves target selectivity in enzyme inhibition assays, reducing off-target effects .

Q. What computational methods predict the binding affinity of this compound to microtubule-associated targets?

Molecular docking simulations (e.g., AutoDock Vina) model interactions with α/β-tubulin heterodimers, focusing on hydrophobic pockets near the dinitroaniline binding site . Free energy perturbation (FEP) calculations quantify the trifluoromethyl group’s contribution to binding, showing a 15–20% increase in affinity compared to non-fluorinated analogs . Surface plasmon resonance (SPR) validates these predictions with equilibrium dissociation constants (KD) in the nanomolar range .

Q. What in vitro models assess its herbicidal or insecticidal activity?

  • Plutella xylostella larvae : Treated with derivatives at 1–10 mg/L, showing 100% mortality at optimized concentrations .
  • Spodoptera frugiperda cell lines : Measure apoptosis via flow cytometry after 48-hour exposure .
  • Arabidopsis thaliana root elongation assays : Quantify phytotoxicity (GR₅₀ values) to compare structure-activity relationships with trifluralin analogs .

Q. How do electronic effects of the trifluoromethyl group impact nucleophilic aromatic substitution (NAS) reactivity?

The electron-withdrawing trifluoromethyl group deactivates the aniline ring, directing NAS to the para position. Kinetic studies show a 10× slower reaction rate compared to methyl-substituted analogs, requiring harsher conditions (e.g., DMF at 80°C) . Hammett constants (σm = 0.43) correlate with observed regioselectivity in bromination reactions .

Methodological Notes

  • Synthetic Optimization : Use Pd/C catalysts for nitro-group reductions to minimize dehalogenation side reactions .
  • Stability Testing : Assess hydrolytic stability at pH 2–9; the trifluoromethyl group enhances resistance to acidic degradation (t₁/₂ > 72 hours at pH 2) .
  • Toxicity Screening : Employ zebrafish embryos (FET assay) to evaluate developmental toxicity, leveraging the compound’s fluorescence for bioavailability tracking .

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